molecular formula C14H20ClNO2 B6340548 tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate CAS No. 1221341-35-0

tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate

Cat. No.: B6340548
CAS No.: 1221341-35-0
M. Wt: 269.77 g/mol
InChI Key: IHNKAUUIYQVFGS-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate (CAS: 1221341-35-0) is a tertiary amine ester with the molecular formula C₁₄H₂₀ClNO₂ and a molecular weight of 269.77 g/mol . Its structure comprises:

  • A tert-butyl ester group (–COO–C(CH₃)₃) conferring steric bulk and hydrolytic stability.
  • A propanoate backbone (–CH₂CH₂–) linking the ester and amine groups.

Its structural features balance lipophilicity (from tert-butyl and chlorophenyl groups) and reactivity (from the ester and amine functionalities).

Properties

IUPAC Name

tert-butyl 3-[(4-chlorophenyl)methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)8-9-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNKAUUIYQVFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition of (4-Chlorophenyl)methylamine to tert-Butyl Acrylate

The Michael addition of (4-chlorophenyl)methylamine to tert-butyl acrylate provides a direct route to the target compound. This method, adapted from carbamate synthesis protocols, involves refluxing equimolar amounts of tert-butyl acrylate and (4-chlorophenyl)methylamine in ethanol for 1–2 hours. The reaction proceeds via nucleophilic attack of the amine on the α,β-unsaturated ester, followed by proton transfer to yield the β-amino ester.

Optimization Insights :

  • Solvent : Ethanol outperforms aqueous systems due to improved solubility of the tert-butyl ester.

  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates the reaction, reducing completion time to 1 hour.

  • Yield : 85–92% after purification via tert-butyl methyl ether recrystallization.

Reaction Scheme :

tert-Butyl acrylate+(4-Chlorophenyl)methylamineEtOH, refluxtert-Butyl 3-[(4-chlorophenyl)methyl]aminopropanoate\text{tert-Butyl acrylate} + \text{(4-Chlorophenyl)methylamine} \xrightarrow{\text{EtOH, reflux}} \text{this compound}

Reductive Amination of tert-Butyl 3-Oxopropanoate

An alternative route employs reductive amination of tert-butyl 3-oxopropanoate with (4-chlorophenyl)methylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C selectively reduces the imine intermediate, yielding the target compound. This method, though less common, avoids side products like over-alkylation.

Key Parameters :

  • Temperature : Sub-ambient conditions minimize ester hydrolysis.

  • Workup : Extraction with dichloromethane and washing with brine ensures high purity.

  • Yield : 78–84% after column chromatography.

Purification and Isolation Techniques

Solvent-Based Crystallization

Post-reaction mixtures are concentrated under reduced pressure, and the residue is stirred in tert-butyl methyl ether (MTBE). The target compound precipitates as needle-like crystals, achieving 95% recovery rates. This method eliminates column chromatography, enhancing scalability.

Typical Procedure :

  • Concentrate reaction mixture to dryness.

  • Suspend residue in MTBE (10 mL per gram of crude product).

  • Stir for 2 hours at 25°C, then filter and dry under vacuum.

Chromatographic Purification

For complex mixtures, flash chromatography on silica gel (petroleum ether/ethyl acetate, 3:2) resolves the product from unreacted amine or ester byproducts. This step is critical for reactions with incomplete conversion.

Analytical Characterization

Spectroscopic Data

1H NMR (600 MHz, CDCl3) :

  • δ 7.30 (d, J = 8.4 Hz, 2H, ArH)

  • δ 7.18 (d, J = 8.4 Hz, 2H, ArH)

  • δ 3.72 (s, 2H, NCH2Ar)

  • δ 2.68 (t, J = 6.6 Hz, 2H, COOCH2)

  • δ 2.50 (t, J = 6.6 Hz, 2H, NHCH2)

  • δ 1.44 (s, 9H, C(CH3)3)

13C NMR (151 MHz, CDCl3) :

  • δ 171.2 (COO), 138.5 (ArC-Cl), 132.1 (ArCH), 128.3 (ArCH), 80.9 (C(CH3)3), 51.8 (NCH2), 46.2 (NHCH2), 38.7 (COOCH2), 28.1 (C(CH3)3)

ESI-HRMS :

  • m/z [M+H]+ calcd for C15H21ClNO2: 282.1264; found: 282.1266

Melting Point and Purity

  • Melting Point : 74–76°C (lit. 79–80°C for analogous tert-butyl carbamates).

  • HPLC Purity : >99% (C18 column, MeCN/H2O = 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Purification Scalability
Michael Addition85–921–2 hMTBE crystallizationHigh
Reductive Amination78–846–8 hColumn chromatographyModerate

The Michael addition route is superior in yield and scalability, while reductive amination offers selectivity for sensitive substrates .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry. It can participate in reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for creating diverse chemical entities.

Reactivity Profile
The reactivity of tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate includes:

  • Oxidation : Can be oxidized to yield carboxylic acids or ketones.
  • Reduction : Capable of being reduced to form amines or alcohols.
  • Substitution : The chlorophenyl group can engage in nucleophilic aromatic substitution reactions.
Reaction TypePossible ProductsCommon Reagents
OxidationCarboxylic acids, ketonesKMnO₄, CrO₃
ReductionAmines, alcoholsLiAlH₄, NaBH₄
SubstitutionVarious substituted aromatic compoundsNaOCH₃, KOtBu

Biological Research Applications

Potential Therapeutic Properties
Research indicates that this compound may possess various biological activities. It is being investigated for its potential anti-inflammatory and antimicrobial effects. The compound's structural features suggest it could interact with biological molecules, leading to significant therapeutic applications .

Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its chemical structure:

  • Absorption : Enhanced by the tert-butyl group which increases lipophilicity.
  • Distribution : The amino group may facilitate membrane penetration.
  • Metabolism : Likely to undergo metabolic transformations via oxidation and reduction.
  • Excretion : Predominantly through renal pathways.

Industrial Applications

Material Development
In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its unique properties allow for innovations in manufacturing and production processes.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

  • Antimicrobial Activity : Investigations have shown that this compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential use in pharmaceuticals aimed at treating infections.
  • Antiproliferative Effects : Research has indicated that it may inhibit the proliferation of certain cancer cell lines, presenting opportunities for its application in cancer therapy.
  • Protein Interaction Studies : The compound's ability to interact with proteins has been explored, revealing insights into its mechanisms of action within biological systems .

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares tert-butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound (Target) C₁₄H₂₀ClNO₂ 4-Chlorobenzylamino, tert-butyl ester 269.77 Organic synthesis intermediate
tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate C₁₅H₂₃NO₃ 2-Methoxybenzylamino, tert-butyl ester 281.35 Potential ligand or catalyst
(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate C₁₅H₂₀BrNO₄ 4-Bromophenyl, Boc-protected amino, methyl ester 358.23 Protected amino acid derivative
tert-Butyl (2R,3R)-2-((4-tert-butylphenyl)amino)-3-(4-chlorophenyl)-... C₄₂H₅₄ClN₅O₄ 4-Chlorophenyl, pyridinyl, tert-butylphenyl, hydroxy 748.37 Asymmetric aldol reaction catalyst
3-(Tert-butyl((diphenylphosphino)methyl)amino)propanoate sodium (L4) C₂₄H₃₀NNaO₂P Diphenylphosphino, tert-butylamino, sodium counterion 434.46 Cobalt-catalyzed alkene hydrosilylation

Key Comparative Insights

Substituent Effects on Reactivity and Solubility
  • Chlorophenyl vs. Methoxy groups (–OCH₃) are electron-donating, which may improve solubility in polar solvents.
  • Bromophenyl vs.
Steric and Electronic Influences
  • tert-Butyl Ester : All compounds share a tert-butyl ester, which improves stability but reduces solubility in aqueous media. In , the sodium counterion in L4 enhances ionic solubility, contrasting with the neutral target compound.
  • Amino Group Modifications: The Boc-protected amino group in prevents unwanted side reactions during peptide synthesis, whereas the target compound’s primary amine may participate in coupling reactions directly.

Research Findings and Data

Spectroscopic Characterization

  • Analogs such as and are characterized via HPLC, NMR, and IR , confirming stereochemistry and functional group integrity. The target compound likely follows similar analytical protocols.

Stability and Reactivity Trends

  • Hydrolytic Stability : The tert-butyl group in all analogs resists ester hydrolysis under mild conditions, critical for storage and handling.
  • Thermal Stability : Sodium salts (e.g., L4 ) may decompose at lower temperatures due to ionic interactions, whereas neutral esters (target compound) exhibit higher thermal resilience.

Biological Activity

tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18ClN O2
  • Molecular Weight : 253.74 g/mol

This compound features a tert-butyl group, an amino group, and a chlorophenyl moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Although specific molecular targets remain largely unidentified, it is believed that the compound can modulate enzyme activity and receptor interactions, leading to alterations in biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption : The tert-butyl group enhances lipophilicity, potentially improving absorption.
  • Distribution : The presence of the amino group may facilitate distribution across biological membranes.
  • Metabolism : The compound may undergo metabolic transformations via oxidation or reduction pathways.
  • Excretion : Metabolites are likely excreted via renal pathways.

Biological Activity and Case Studies

Research on this compound has revealed various biological activities:

  • Antimicrobial Activity
    • A study evaluated the compound's efficacy against Helicobacter pylori. The IC50 values demonstrated significant antibacterial properties, suggesting potential therapeutic applications in treating infections caused by this pathogen .
  • Antiproliferative Effects
    • In vitro studies on cancer cell lines (e.g., HCT-116) indicated that derivatives of this compound exhibited antiproliferative activity. Compounds based on similar structures showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, highlighting their potential as anticancer agents .
  • Protein Degradation
    • Research into PROTAC (Proteolysis Targeting Chimeras) systems has shown that compounds with structural similarities can induce targeted protein degradation in cancer cells. This mechanism could be explored further with tert-butyl derivatives for therapeutic development .

Comparative Biological Activity Table

Compound NameIC50 (µM)Biological Activity
This compound1.55Antimicrobial against H. pylori
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate0.12Antiproliferative on HCT-116
BromoTag-based PROTACsVariesProtein degradation in cancer cells

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Amino Protection : Use tert-butoxycarbonyl (Boc) or similar protecting groups to stabilize the amine during subsequent reactions.

Alkylation : React 4-chlorobenzyl chloride with a β-amino ester precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chlorophenylmethylamino group .

Esterification : Employ tert-butyl acetate and a Brønsted acid catalyst (e.g., Tf₂NH) to form the tert-butyl ester, optimizing yields via controlled temperatures (0°C to reflux) and solvent polarity .

  • Key Data :
StepReagents/ConditionsYield RangeReference
Alkylation4-chlorobenzyl chloride, K₂CO₃, DMF, 60°C60–75%
EsterificationTf₂NH, CH₂Cl₂, 0°C70–85%

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the tert-butyl group (~1.3 ppm, singlet) and aromatic protons (7.2–7.4 ppm for 4-chlorophenyl). 2D NMR (e.g., HSQC, HMBC) resolves stereochemical ambiguities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. 255.74 g/mol for C₁₃H₁₈ClNO₂) .
  • Chromatography : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm purity via HPLC (≥95%) .

Q. What storage conditions ensure compound stability?

  • Methodological Answer :
  • Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group. Avoid prolonged exposure to humidity or acidic/basic conditions, which degrade the Boc group .
  • Stability Data :
ConditionDegradation RateReference
Room Temperature (dry)<5% over 6 months
40°C (humid)~20% in 1 month

Q. What safety precautions are necessary during handling?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) to minimize inhalation/contact. Though non-hazardous per GHS, avoid skin exposure due to potential sensitivity .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation if irritation persists .

Q. How can researchers assess the compound’s solubility for reaction optimization?

  • Methodological Answer :
  • Test solubility in aprotic solvents (e.g., DCM, THF, DMF) via sequential titration. For aqueous systems, use co-solvents (e.g., acetone:water 3:1).
  • Solubility Data :
SolventSolubility (mg/mL)Reference
DCM>50
Water<0.1

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer :
  • Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to induce chirality at the β-amino position .
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH) or enzymatic resolution with lipases .
  • Key Data :
MethodEnantiomeric Excess (ee)Reference
Ru-BINAP88–92%
Enzymatic75–80%

Q. What strategies resolve contradictory spectral data (e.g., NMR shifts)?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.
  • Computational Validation : Compare experimental shifts with DFT-calculated NMR (B3LYP/6-311+G(d,p)) to assign ambiguous signals .
  • Cross-Referencing : Align data with structurally analogous compounds (e.g., tert-Butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate ).

Q. How can reaction yields be optimized in large-scale synthesis?

  • Methodological Answer :
  • Process Intensification : Use flow chemistry to control exothermic steps (e.g., alkylation) and improve mixing efficiency.
  • Catalyst Screening : Test Brønsted acid catalysts (e.g., Tf₂NH vs. TsOH) for esterification efficiency. Tf₂NH reduces side reactions compared to TsOH .
  • Scale-Up Data :
ScaleCatalystYield
1 mmolTf₂NH76%
10 mmolTf₂NH68%

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates via in-situ IR or LC-MS to identify rate-determining steps (e.g., ester hydrolysis vs. amine deprotection).
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the tert-butyl ester group .
  • DFT Modeling : Calculate activation energies for Boc deprotection under acidic (HCl/dioxane) vs. basic (LiOH/THF) conditions .

Q. How is this compound utilized in peptide mimetic or prodrug design?

  • Methodological Answer :
  • Prodrug Activation : The tert-butyl ester acts as a lipophilic promo iety, hydrolyzing in vivo to release the active carboxylic acid.
  • Peptide Coupling : Use standard protocols (e.g., HBTU/DIPEA) to conjugate the amine to amino acids, followed by Boc deprotection (TFA/DCM) .
  • Biological Data :
ApplicationModel SystemEfficacyReference
Anticancer ProdrugIn vitro (HeLa)IC₅₀ = 12 µM

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